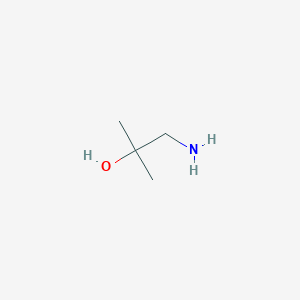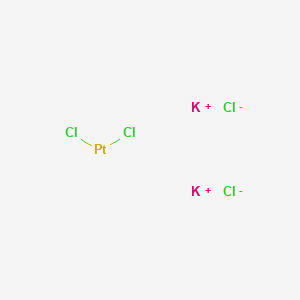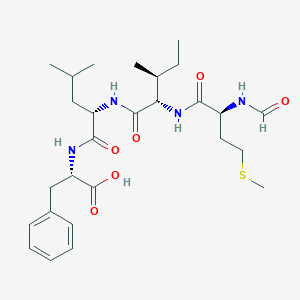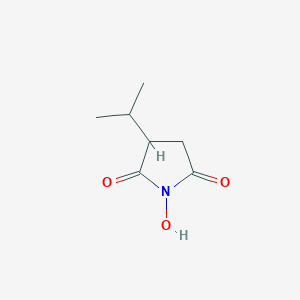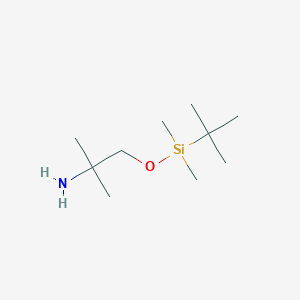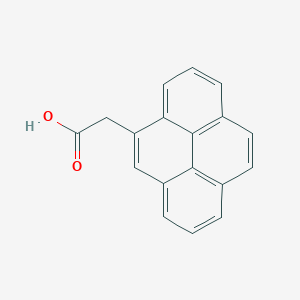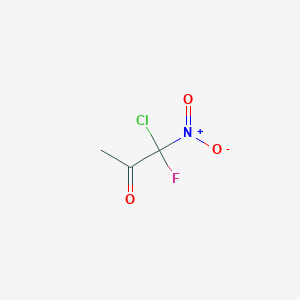
1-Chloro-1-fluoro-1-nitropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-fluoro-1-nitropropan-2-one, also known as N-chloro-N-fluoronorbornane-2,3-dione (NFD), is an important reagent in organic synthesis. It is widely used as a mild and selective oxidizing agent and a fluorinating agent in various chemical reactions. In recent years, it has gained attention in scientific research for its potential application in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of NFD is based on its ability to act as an oxidizing and fluorinating agent. It can selectively oxidize alcohols, aldehydes, and ketones to the corresponding carbonyl compounds. It can also fluorinate aromatic compounds and alkenes to form fluorinated derivatives.
Effets Biochimiques Et Physiologiques
NFD has been shown to exhibit low toxicity and good biocompatibility. It has been used in various biological studies to investigate the effect of fluorine substitution on the biological activity of molecules. It has also been used as a tool for the modification of proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
NFD has several advantages over other oxidizing and fluorinating agents. It is a mild and selective reagent that can be used under mild reaction conditions. It is also easy to handle and store. However, it has some limitations, such as its limited solubility in common solvents and its sensitivity to moisture and air.
Orientations Futures
There are several future directions for the research on NFD. One direction is the development of new synthetic methods for the preparation of NFD and its derivatives. Another direction is the investigation of its potential application in the development of new drugs and materials. In addition, the study of its mechanism of action and its interaction with biological molecules can provide valuable insights into the design of new bioactive molecules.
Conclusion:
In conclusion, 1-Chloro-1-fluoro-1-nitropropan-2-one is a versatile reagent that has found wide application in organic synthesis and scientific research. Its mild and selective oxidizing and fluorinating properties make it a valuable tool for the development of new drugs and materials. Further research on its synthesis, mechanism of action, and biological activity can lead to the discovery of new and innovative applications.
Méthodes De Synthèse
The synthesis of NFD involves the reaction of chlorosuccinimide and fluorine gas with nitroethylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
NFD has been extensively studied for its potential application in the development of new drugs and materials. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. In addition, it has been used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
125013-74-3 |
|---|---|
Nom du produit |
1-Chloro-1-fluoro-1-nitropropan-2-one |
Formule moléculaire |
C3H3ClFNO3 |
Poids moléculaire |
155.51 g/mol |
Nom IUPAC |
1-chloro-1-fluoro-1-nitropropan-2-one |
InChI |
InChI=1S/C3H3ClFNO3/c1-2(7)3(4,5)6(8)9/h1H3 |
Clé InChI |
RUVOGHRVLQFGKN-UHFFFAOYSA-N |
SMILES |
CC(=O)C([N+](=O)[O-])(F)Cl |
SMILES canonique |
CC(=O)C([N+](=O)[O-])(F)Cl |
Synonymes |
2-Propanone, 1-chloro-1-fluoro-1-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



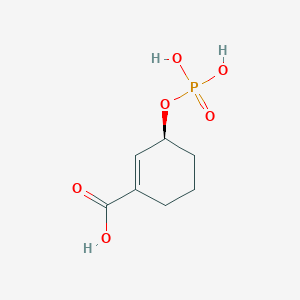
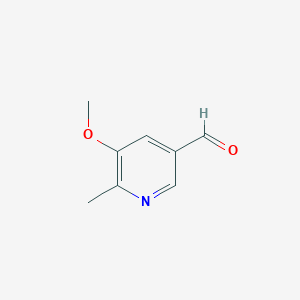
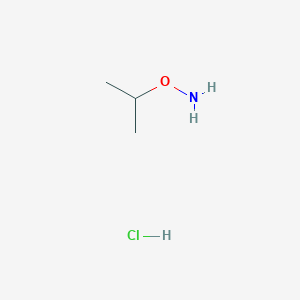
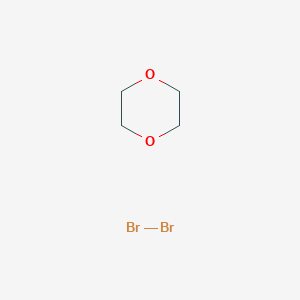
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
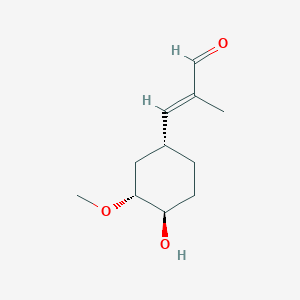
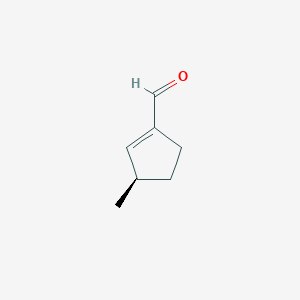
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
